molecular formula C17H17BrN2O2 B2440799 (4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903247-11-9

(4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2440799
CAS No.: 1903247-11-9
M. Wt: 361.239
InChI Key: QAMMSSCNDYOUSW-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrrolidine scaffold, a nitrogen-containing heterocycle frequently employed in the design of bioactive molecules due to its versatile three-dimensional properties . The compound is further functionalized with a 4-bromophenyl group and a 6-methylpyridin-2-yl)oxy moiety, which are common pharmacophores found in compounds targeting a range of biological pathways. Pyrrolidine-based structures have been investigated for various therapeutic applications, including as inhibitors of enzymes like histone demethylases for oncology research and as modulators of neurotransmitter transporters for neurological studies . The specific research applications and mechanism of action for this compound are subject to ongoing investigation and are not fully characterized. Researchers value this compound as a building block or intermediate for the synthesis of more complex molecules and as a probe for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-bromophenyl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-12-3-2-4-16(19-12)22-15-9-10-20(11-15)17(21)13-5-7-14(18)8-6-13/h2-8,15H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMMSSCNDYOUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylmethanone to introduce the bromine atom at the para position. This is followed by the formation of the pyrrolidine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
  • (4-Fluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
  • (4-Iodophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Uniqueness

(4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to the presence of the bromine atom, which can significantly influence its chemical

Biological Activity

The compound (4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a bromophenyl group, a pyrrolidine ring, and a pyridine derivative, suggests various biological activities. This article compiles findings from multiple studies to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Key Features:

  • Bromophenyl Group: Enhances lipophilicity and may influence binding to biological targets.
  • Pyrrolidine Ring: Known for its role in various pharmacological activities.
  • Pyridine Derivative: Imparts additional electronic properties that can affect biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities:

Antiviral Activity

Compounds with similar structures have been explored for their potential use in antiviral therapies, particularly against HIV. The unique structural features of this compound suggest it could serve as a precursor for synthesizing novel antiretroviral drugs.

Antitumor Activity

In vivo studies have shown that related compounds significantly inhibit tumor growth in xenograft models. For example, the inhibition of telomerase activity has been linked to antiproliferative effects on cancer cells, suggesting that this compound may also exhibit similar properties .

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine possess notable antibacterial and antifungal properties. The presence of halogen substituents, like bromine in this compound, may enhance its antimicrobial efficacy against various pathogens .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various pharmacological outcomes.

Comparative Biological Activity Table

Compound NameKey FeaturesBiological Activity
(4-Chlorophenyl)(3-(6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanoneChlorine substitutionAntimicrobial
(4-Iodophenyl)(3-(6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanoneIodine substitutionAnticancer
(4-Fluorophenyl)(3-(6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanoneFluorine substitutionAnti-inflammatory

This table illustrates how variations in the halogen substituent can lead to different biological activities among structurally similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to this compound:

  • Antiviral Research: Compounds derived from similar frameworks have been shown to inhibit HIV replication in vitro, suggesting further exploration into this compound's antiviral capabilities could be beneficial.
  • Cancer Studies: In vitro assays demonstrated that related compounds exhibit high antiproliferative activity on various cancer cell lines, with IC50 values indicating significant potency against tumor growth .
  • Antimicrobial Testing: Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for structurally related compounds .

Q & A

Q. What are the optimal synthetic routes for synthesizing (4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how can yield and purity be maximized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of 4-bromophenyl groups via nucleophilic substitution or Buchwald-Hartwig amination.
  • Step 2 : Functionalization of the pyrrolidine ring with a 6-methylpyridin-2-yloxy group using Mitsunobu or SN2 reactions under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Final ketone formation via Friedel-Crafts acylation or Grignard reactions.
    Key Parameters :
  • Monitor reaction progress using HPLC or TLC .
  • Optimize solvent polarity (e.g., acetonitrile for polar intermediates) and temperature (60–100°C for coupling steps) .
  • Purify via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyrrolidine and pyridine rings .
  • Mass Spectrometry (HRMS) : Validate molecular formula (C₁₇H₁₇BrN₂O₂) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolve 3D conformation of the pyrrolidine ring and dihedral angles between aromatic groups .
  • FT-IR : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and C-Br vibrations at ~560 cm⁻¹ .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In Vitro Assays : Screen against kinase or GPCR targets using fluorescence polarization or radioligand binding assays .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
  • Solubility Profiling : Measure in PBS (pH 7.4) and DMSO to guide dosing in biological studies .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while minimizing side reactions?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to improve coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) for pyridine-pyrrolidine bond formation .
  • Side Reaction Mitigation : Add scavengers (e.g., polymer-bound thiourea) to trap unreacted bromine intermediates .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Receptor Docking Studies : Perform molecular dynamics simulations to explain variability in binding affinities due to conformational flexibility of the pyrrolidine ring .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Substitution Patterns : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -CF₃) to improve target engagement .
  • Pyrrolidine Modifications : Introduce sp³-hybridized carbons or methyl groups to restrict ring puckering and enhance selectivity .
  • Pyridine Optimization : Vary methyl group positions on the pyridine ring to modulate lipophilicity (logP) and blood-brain barrier penetration .

Methodological Recommendations

  • Stability Studies : Conduct accelerated degradation tests under UV light and 40°C/75% RH to identify photolabile or hygroscopic degradation pathways .
  • Cross-Validation : Combine in silico predictions (e.g., SwissADME) with experimental data to refine pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.